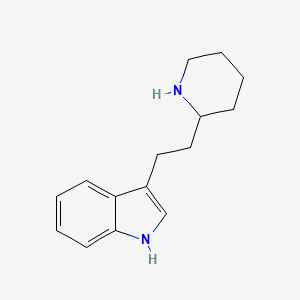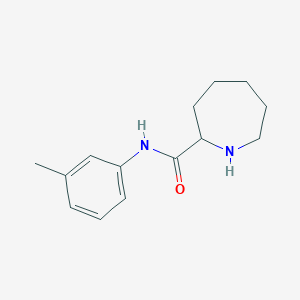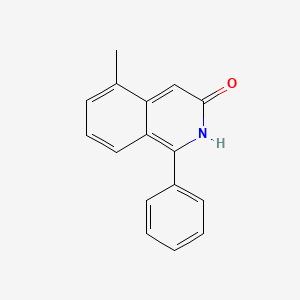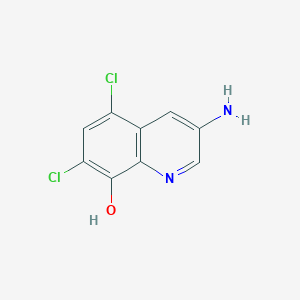
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a styryl group at the 4-position and a methyl group at the 1-position of the imidazole ring, with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The styryl group can be introduced via a Heck coupling reaction, where a styrene derivative is coupled with the imidazole precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further optimize the process .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The styryl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-containing compounds: These compounds share a similar nitrogen-containing heterocyclic structure and exhibit diverse biological activities.
Uniqueness
(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the styryl group enhances its ability to interact with hydrophobic targets, while the amine group provides opportunities for further functionalization .
Eigenschaften
Molekularformel |
C12H14ClN3 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
3-methyl-5-[(E)-2-phenylethenyl]imidazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-15-9-14-11(12(15)13)8-7-10-5-3-2-4-6-10;/h2-9H,13H2,1H3;1H/b8-7+; |
InChI-Schlüssel |
BXYBYIOYUPUMFI-USRGLUTNSA-N |
Isomerische SMILES |
CN1C=NC(=C1N)/C=C/C2=CC=CC=C2.Cl |
Kanonische SMILES |
CN1C=NC(=C1N)C=CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6H-furo[2,3-E]indole-7-carboxylate](/img/structure/B15067042.png)




![Dibenzo[c,f][2,7]naphthyridine](/img/structure/B15067063.png)

![6-(2,2-Difluoropropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15067082.png)




![6-(Trifluoromethyl)-5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B15067112.png)
